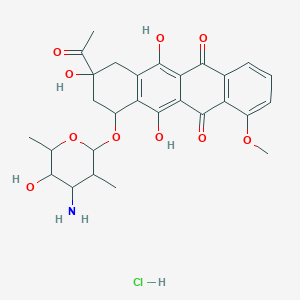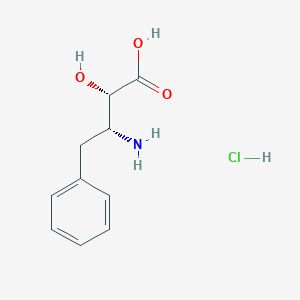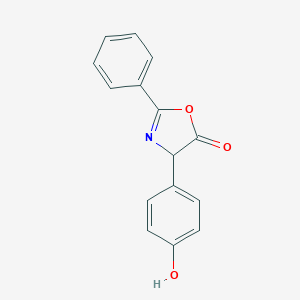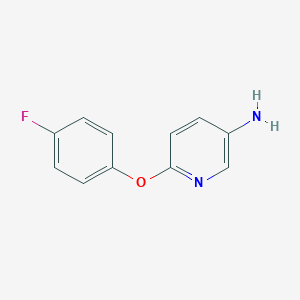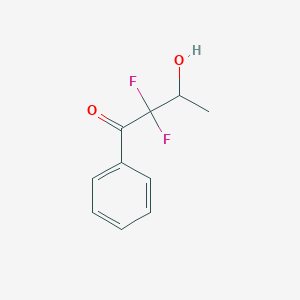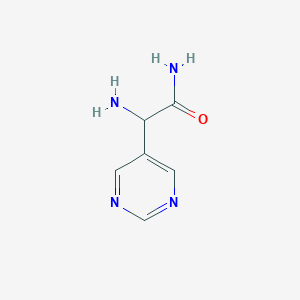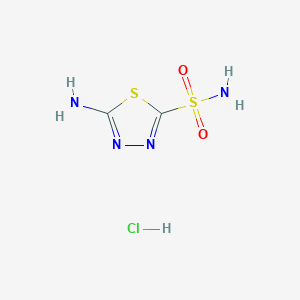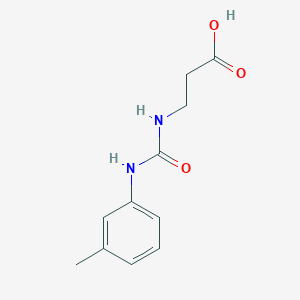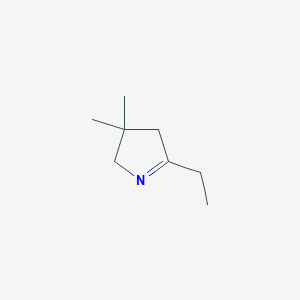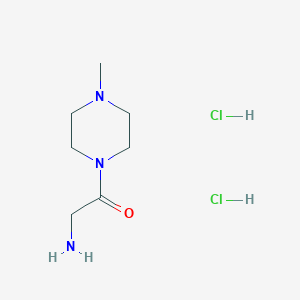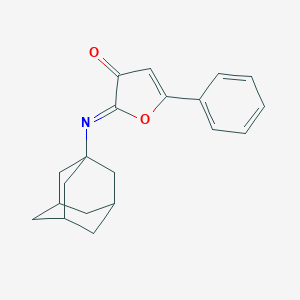
2-(1-Adamantylimino)-5-phenylfuran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Adamantylimino)-5-phenylfuran-3-one, also known as APFO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a furan derivative that contains an adamantyl group and a phenyl group. APFO has been shown to exhibit interesting biological properties, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(1-Adamantylimino)-5-phenylfuran-3-one is not fully understood, but studies have suggested that it may act by disrupting the cell membrane of cancer cells. This disruption leads to the death of cancer cells, making 2-(1-Adamantylimino)-5-phenylfuran-3-one a promising candidate for the development of new cancer treatments.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant biochemical and physiological effects. For example, 2-(1-Adamantylimino)-5-phenylfuran-3-one has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 2-(1-Adamantylimino)-5-phenylfuran-3-one has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-Adamantylimino)-5-phenylfuran-3-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant biological activity, making it a promising candidate for further investigation. However, one of the limitations of using 2-(1-Adamantylimino)-5-phenylfuran-3-one in lab experiments is that it can be toxic to cells at high concentrations, which could limit its potential applications.
Zukünftige Richtungen
There are many potential future directions for research on 2-(1-Adamantylimino)-5-phenylfuran-3-one. One area of research could be the development of new cancer treatments based on 2-(1-Adamantylimino)-5-phenylfuran-3-one. Another area of research could be the investigation of the mechanism of action of 2-(1-Adamantylimino)-5-phenylfuran-3-one, which could lead to a better understanding of its biological activity. Additionally, research could be conducted to investigate the potential applications of 2-(1-Adamantylimino)-5-phenylfuran-3-one in the treatment of other diseases, such as inflammatory diseases and infections.
Conclusion:
In conclusion, 2-(1-Adamantylimino)-5-phenylfuran-3-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant biological activity, making it a promising candidate for further investigation. While there are some limitations to using 2-(1-Adamantylimino)-5-phenylfuran-3-one in lab experiments, there are many potential future directions for research on this compound. Overall, 2-(1-Adamantylimino)-5-phenylfuran-3-one is a promising candidate for the development of new cancer treatments and the investigation of its biological activity.
Synthesemethoden
The synthesis of 2-(1-Adamantylimino)-5-phenylfuran-3-one is a multi-step process that involves the reaction of several chemical compounds. One of the most common methods for synthesizing 2-(1-Adamantylimino)-5-phenylfuran-3-one is through the reaction of 2-furoyl chloride with adamantylamine and phenylhydrazine. This reaction yields 2-(1-Adamantylimino)-5-phenylfuran-3-one as a yellow solid, which can be purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-(1-Adamantylimino)-5-phenylfuran-3-one has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research for 2-(1-Adamantylimino)-5-phenylfuran-3-one is in the field of medicinal chemistry. Studies have shown that 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant anticancer activity, making it a potential candidate for the development of new cancer treatments. 2-(1-Adamantylimino)-5-phenylfuran-3-one has also been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
126681-73-0 |
|---|---|
Produktname |
2-(1-Adamantylimino)-5-phenylfuran-3-one |
Molekularformel |
C20H21NO2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
2-(1-adamantylimino)-5-phenylfuran-3-one |
InChI |
InChI=1S/C20H21NO2/c22-17-9-18(16-4-2-1-3-5-16)23-19(17)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,9,13-15H,6-8,10-12H2 |
InChI-Schlüssel |
VBBFXPFWUSLLNF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4C(=O)C=C(O4)C5=CC=CC=C5 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4C(=O)C=C(O4)C5=CC=CC=C5 |
Synonyme |
5-Phenyl-2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylimino)-3(2H)-furanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



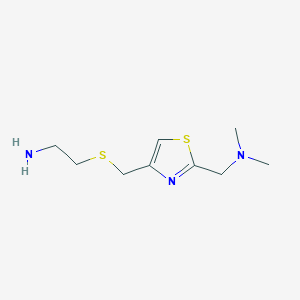

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
